6-(Benzylsulfanyl)-6-oxohexanoic acid
CAS No.: 6966-13-8
Cat. No.: VC16251768
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6966-13-8 |
|---|---|
| Molecular Formula | C13H16O3S |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | 6-benzylsulfanyl-6-oxohexanoic acid |
| Standard InChI | InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) |
| Standard InChI Key | YEFWXMYQIDKTDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC(=O)CCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 6-(Benzylsulfanyl)-6-oxohexanoic acid consists of a six-carbon aliphatic chain terminating in a carboxylic acid group. At the sixth position, a benzylsulfanyl (–S–CH₂C₆H₅) substituent and a ketone group (–O) are appended, creating a bifunctionalized molecule (Figure 1) . The compound’s IUPAC name reflects this substitution pattern, emphasizing the sulfur atom’s integration into the benzyl group.
Molecular Formula: C₁₃H₁₆O₃S
Molecular Weight: 252.33 g/mol
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Melting Point | Not experimentally determined |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated ~2.1 (calculated via ChemDraw) |
The benzylsulfanyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems. The ketone and carboxylic acid functionalities render the molecule reactive toward nucleophiles and bases, making it a candidate for further derivatization.
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for 6-(Benzylsulfanyl)-6-oxohexanoic acid is documented, analogous compounds suggest plausible pathways. A three-step strategy could involve:
-
Oxidation of Hexanoic Acid: Introduction of a ketone group at the sixth carbon via selective oxidation.
-
Thioether Formation: Reaction of the ketone intermediate with benzyl mercaptan (C₆H₅CH₂SH) under acidic conditions to install the benzylsulfanyl group.
-
Carboxylic Acid Protection/Deprotection: Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during synthesis .
Spectroscopic Characterization
Hypothetical spectral data for the compound can be inferred from related structures:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H stretch, if present).
-
¹H NMR: Signals at δ 2.5–3.0 ppm (m, CH₂ near ketone), δ 3.8–4.2 ppm (s, benzyl CH₂–S), and δ 7.2–7.4 ppm (m, aromatic protons) .
-
Mass Spectrometry: Molecular ion peak at m/z 252.33 (M⁺) with fragmentation patterns indicative of benzylsulfanyl loss .
| Compound | Target Enzyme | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| FK228 | HDAC1/2 | 1.7 | Disulfide reduction → Thiol-Zn²⁺ chelation |
| Trichostatin A | HDACs | 3.4 | Hydroxamate-Zn²⁺ chelation |
| 6-(Benzylsulfanyl)-6-oxohexanoic acid (hypothetical) | HDACs | — | Thioether-Zn²⁺ interaction |
Challenges and Research Gaps
Pharmacological Data Deficiency
No in vitro or in vivo studies specifically addressing this compound’s bioactivity are available. Priority research areas include:
-
Cytotoxicity Assays: Screening against cancer cell lines (e.g., HeLa, MCF-7).
-
Enzyme Kinetics: Measuring HDAC inhibition potency.
-
ADMET Profiling: Assessing absorption, distribution, and toxicity.
Synthetic Optimization
Current synthesis methods for analogs involve multi-step protocols with moderate yields. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for chiral drug development.
Industrial and Environmental Considerations
Scalability
Large-scale production requires addressing:
-
Cost of Benzyl Mercaptan: A key reagent with limited commercial availability.
-
Waste Management: Safe disposal of sulfur-containing byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume